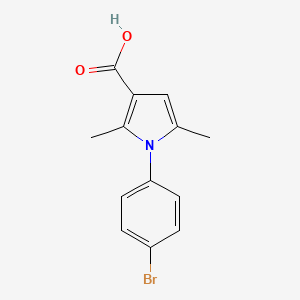

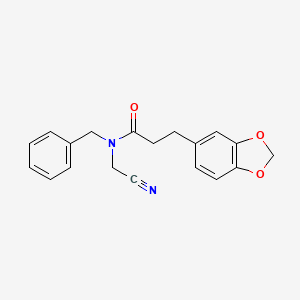

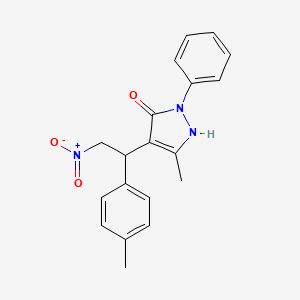

![molecular formula C21H26N2O4S2 B2640304 2-(4-(苯甲酰磺酰基)丁酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 923413-17-6](/img/structure/B2640304.png)

2-(4-(苯甲酰磺酰基)丁酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

货号 B2640304

CAS 编号:

923413-17-6

分子量: 434.57

InChI 键: NWJCNWQTMWDNBM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzo[b]thiophene . It’s part of a new scaffold, tetrahydrobenzo[b]thiophene, which has been investigated for its nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity . The compounds containing this scaffold have shown anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves a hybrid pharmacophore approach . The compounds are synthesized from the corresponding heterocyclic carbonyl chlorides, methoxycarbonyl- and cyano-substituted anilines . The Pinner reaction is used in the preparations of amidino-substituted compounds .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by a sulfur-containing bicyclic ring and an amide-linked group offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[b]thiophene derivatives include the degradation of a protein inhibitor of NF-kB transcription factor, which upon activation eventually leads to the increased expression of NF-kB as a feedback regulation .Physical And Chemical Properties Analysis

Benzo[b]thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学研究应用

合成和衍生物研究

- 噻吩衍生物合成:与本化合物相关的苯并[b]噻吩-2-基-腙基酯已被用于杂环合成,以产生各种氮亲核试剂,从而得到吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶等衍生物 (Mohareb 等人,2004 年)。

- 抗菌衍生物:类似化合物的衍生物已显示出抗菌特性。例如,2-氨基-3-(N-环己基甲酰胺)-4,5,6,7-四氢苯并[b]噻吩衍生物已被评估为抗菌剂 (Singh,2011 年)。

生物化学应用

- 变构受体活性:一些衍生物被发现具有变构受体的活性,作为抗菌剂。它们的结构修饰可以增强这种活性,例如 2-氨基噻吩核心的 3、4 和 5 位的改变 (Singh,2011 年)。

药理活性

- 生物活性化合物合成:研究人员合成了各种衍生物,它们对细菌和真菌菌株表现出显着的活性,表明潜在的药理应用 (Babu 等人,2013 年)。

- 治疗心律失常和焦虑的潜力:从类似化合物合成的新型噻吩衍生物已针对其抗心律失常、血清素拮抗剂和抗焦虑活性进行了评估,与标准药物相比显示出高活性 (Amr 等人,2010 年)。

结构研究

- 晶体结构分析:类似化合物(如 N-对甲苯基-2-乙酰氨基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺)的晶体结构已得到表征,提供了对分子构型和潜在相互作用的见解 (Vasu 等人,2004 年)。

化学反应性和合成技术

- 化学反应性研究:对类似化合物对各种化学试剂的反应性的研究导致了噻吩并吡啶和 -嘧啶的合成 (Mohareb 等人,2003 年)。

- 新型合成方法:已经开发了从类似化合物合成烷基 2-氨基苯并[b]噻吩-3-羧酸酯的创新方法,为化学合成提供了新的途径 (Adib 等人,2014 年)。

抗炎活性

- 抗炎治疗的潜力:一些衍生物已合成,并预测具有抗炎活性,表明可能用于炎症的医学治疗 (Chiriapkin 等人,2021 年)。

作用机制

属性

IUPAC Name |

2-(4-benzylsulfonylbutanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S2/c1-14-9-10-16-17(12-14)28-21(19(16)20(22)25)23-18(24)8-5-11-29(26,27)13-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H2,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJCNWQTMWDNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

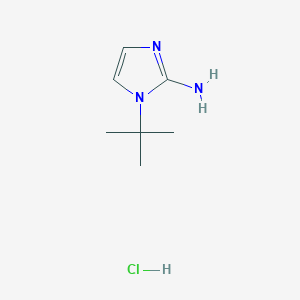

1-tert-Butyl-1H-imidazol-2-amine hydrochloride

2251053-40-2

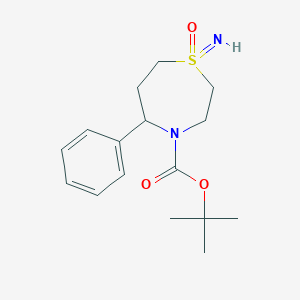

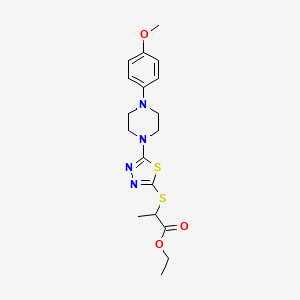

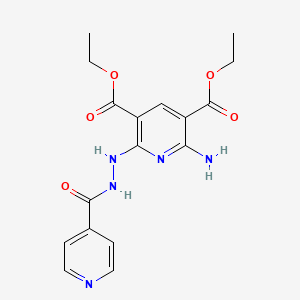

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2640222.png)

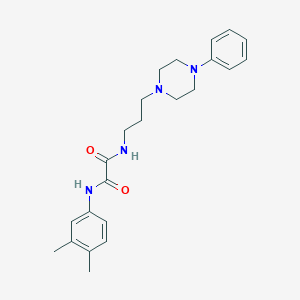

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)

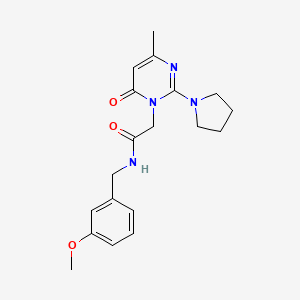

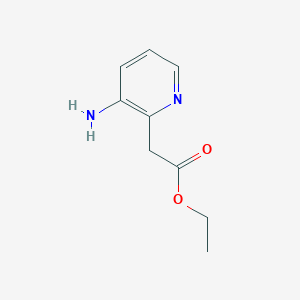

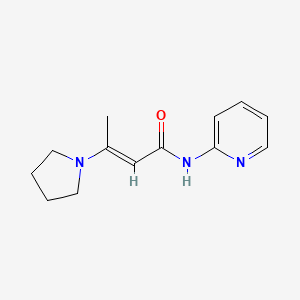

![2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)